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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical safety and toxicity

data for the allosteric SHP2 inhibitor, TK-642. The information is primarily derived from a single

key publication and does not constitute a complete, formal toxicological assessment.

Comprehensive studies on genotoxicity, carcinogenicity, and reproductive toxicity are not

publicly available at this time.

Introduction
TK-642 is a potent and selective, orally bioavailable allosteric inhibitor of Src homology-2

containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine

phosphatase that plays a crucial role in cell growth and differentiation through the MAPK

signaling pathway.[2] As a potential therapeutic agent, particularly in oncology, understanding

the safety and toxicity profile of TK-642 is of paramount importance for further drug

development. This technical guide provides a detailed summary of the existing preclinical data

on the safety and toxicity of TK-642.

Non-Clinical Safety and Tolerability
The primary source of in vivo safety data for TK-642 comes from a xenograft mouse model

study utilizing KYSE-520 esophageal cancer cells.[1]
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In this study, oral administration of TK-642 at a dosage of 50 mg/kg was well-tolerated by the

tumor-bearing mice. Key observations regarding the general health and safety of the animals

include:

No Observable Weight Loss: Treatment with TK-642 did not result in any significant weight

loss in the animals over the course of the study.[1]

Absence of Abnormal Conditions: No other abnormal health conditions were observed in the

treatment group.[1]

Histopathological Analysis
To assess potential organ-specific toxicity, a histopathological analysis of major organs was

conducted at the end of the in vivo study. The results indicated no apparent abnormalities in the

following organs:[1]

Heart

Liver

Spleen

Lung

Kidney

This suggests that at the tested dose and duration, TK-642 does not induce significant tissue

damage in these vital organs.[1]

In Vitro Cytotoxicity
The cytotoxic potential of TK-642 was evaluated against a non-cancerous human cell line to

provide an initial assessment of its general cellular toxicity.

Cytotoxicity in 293T Cells
A CCK8 assay was used to determine the half-maximal inhibitory concentration (IC50) of TK-
642 in human embryonic kidney 293T cells. The IC50 value was found to be 18.26 ± 1.62
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μmol/L.[1] This provides a preliminary indication of the concentration at which TK-642 exhibits

cytotoxic effects in a non-cancerous cell line.

Quantitative Data Summary
The following tables summarize the key quantitative data available for the safety and toxicity

profile of TK-642.

Table 1: In Vivo Safety and Efficacy Data

Parameter Value Species
Study
Model

Dosage Source

Tumor

Growth

Inhibition

(TGI)

83.69 ±

10.44%
Mouse

KYSE-520

Xenograft

50 mg/kg

(oral)
[1]

Observable

Adverse

Effects

None

reported
Mouse

KYSE-520

Xenograft

50 mg/kg

(oral)
[1]

Table 2: In Vitro Cytotoxicity Data

Cell Line IC50 (μmol/L) Assay Source

293T (non-cancerous) 18.26 ± 1.62 CCK8 [1]

KYSE-520

(esophageal cancer)
5.73 ± 0.34 Not specified [1]

Experimental Protocols
In Vivo Xenograft Mouse Model

Cell Line: KYSE-520 esophageal carcinoma cells were used.

Animal Model: Mice were subcutaneously implanted with KYSE-520 cells.
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Treatment Groups:

TK-642 (50 mg/kg, oral administration)

SHP099 (positive control, 50 mg/kg, oral administration)

Saline solution (vehicle control)

Dosing Schedule: A single oral dose was administered.

Monitoring: Tumor volume and body weight were monitored throughout the study.

Endpoint Analysis: At the end of the study, tumors were excised, and major organs (heart,

liver, spleen, lung, and kidney) were collected for histopathological analysis.[1]

CCK8 Cell Viability Assay
Cell Line: 293T cells.

Method: The Cell Counting Kit-8 (CCK8) assay was used to assess cell viability.

Procedure: Cells were treated with varying concentrations of TK-642. After a specified

incubation period, the CCK8 reagent was added, and the absorbance was measured to

determine the percentage of viable cells relative to a control group. The IC50 value was then

calculated.[1]

Signaling Pathway and Experimental Workflow
Diagrams
TK-642 Mechanism of Action: SHP2 Inhibition
TK-642 is an allosteric inhibitor of SHP2. It binds to a site on the SHP2 protein distinct from the

active site, inducing a conformational change that locks the enzyme in an inactive state. This

inhibition of SHP2's phosphatase activity leads to the suppression of downstream signaling

pathways, including the RAS-ERK and PI3K-AKT pathways, which are critical for cell

proliferation and survival.[1]
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Caption: Signaling pathway of SHP2 inhibition by TK-642.

Experimental Workflow for In Vivo Xenograft Study
The following diagram illustrates the key steps in the in vivo xenograft study used to evaluate

the efficacy and safety of TK-642.
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Caption: Workflow for the in vivo xenograft study of TK-642.
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Limitations and Future Directions
The currently available data provides a promising initial safety profile for TK-642 in a preclinical

cancer model. However, a comprehensive toxicological evaluation is necessary for further

clinical development. Key missing pieces of information include:

Acute and Chronic Toxicity Studies: Determination of LD50 values and the effects of

repeated dosing over longer periods.

Genotoxicity Assays: Evaluation of the potential for TK-642 to induce genetic mutations or

chromosomal damage.

Carcinogenicity Studies: Long-term studies to assess the carcinogenic potential of TK-642.

Reproductive and Developmental Toxicity Studies: Assessment of the potential effects of TK-
642 on fertility, pregnancy, and fetal development.

Safety Pharmacology Studies: Investigation of the effects of TK-642 on major physiological

systems, such as the cardiovascular, respiratory, and central nervous systems.

Conclusion
Based on the available preclinical data, TK-642 demonstrates a favorable initial safety profile in

an in vivo mouse model, with good tolerability and no significant organ toxicity observed at an

efficacious dose.[1] The in vitro cytotoxicity against a non-cancerous cell line provides a

preliminary benchmark for its cellular toxicity. However, it is crucial to acknowledge that this is

not a complete toxicological assessment. Further in-depth safety and toxicity studies are

essential to fully characterize the risk profile of TK-642 and to support its potential

advancement into clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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